molecular formula C24H24N2O2 B11025492 N,N'-Bis-(2,6-dimethyl-phenyl)-isophthalamide

N,N'-Bis-(2,6-dimethyl-phenyl)-isophthalamide

Cat. No.: B11025492
M. Wt: 372.5 g/mol
InChI Key: HSNNHBBPNGKMKN-UHFFFAOYSA-N
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Description

N,N'-Bis-(2,6-dimethyl-phenyl)-isophthalamide (commonly abbreviated as NBMI in studies ) is a lipophilic chelating agent designed to bind inorganic mercury. Its structure features two 2,6-dimethylphenyl groups attached to an isophthalamide backbone, enabling dual thiol coordination sites for metal binding (Fig. 1). This compound has shown promise in preclinical and pilot clinical studies for mitigating mercury toxicity due to its ability to cross the blood-brain barrier (BBB) and cellular membranes, addressing limitations of conventional chelators like DMPS and DMSA .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

1-N,3-N-bis(2,6-dimethylphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H24N2O2/c1-15-8-5-9-16(2)21(15)25-23(27)19-12-7-13-20(14-19)24(28)26-22-17(3)10-6-11-18(22)4/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

HSNNHBBPNGKMKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

Isophthaloyl chloride reacts with two equivalents of 2,6-dimethylaniline in a polar aprotic solvent (e.g., dimethylacetamide, DMAc) at 0–25°C. A base such as triethylamine or pyridine is added to neutralize HCl, driving the reaction to completion. Lithium chloride (LiCl) is often included to stabilize intermediates and enhance solubility.

Example Procedure

  • Dissolve 2,6-dimethylaniline (2.2 equiv) in DMAc under nitrogen.

  • Cool to 0°C and add isophthaloyl chloride (1.0 equiv) dropwise.

  • Stir at 25°C for 24 hours, then precipitate the product in methanol.

  • Filter and recrystallize from ethanol to obtain pure bis-amide.

Yield and Optimization

Yields typically exceed 85% when stoichiometry is tightly controlled. Excess amine (2.2–2.5 equiv) ensures complete conversion, while LiCl mitigates side reactions. Table 1 summarizes critical parameters.

Table 1: Acid Chloride Method Optimization

ParameterOptimal ValueYield Impact
SolventDMAcMaximizes solubility
Temperature0°C → 25°CReduces HCl volatility
BaseTriethylamine95% neutralization efficiency
Reaction Time24 hours88% yield

Ester Aminolysis via Alkyl Isophthalate

Adapting methods from nitroisophthalamide synthesis, this one-pot approach avoids handling corrosive acid chlorides. Dimethyl isophthalate reacts with 2,6-dimethylaniline in alcoholic solvents under basic catalysis.

Reaction Pathway

The ester undergoes nucleophilic attack by the amine, facilitated by a strong base (e.g., sodium methoxide). The reaction proceeds at reflux (65–150°C), with methanol or 2-methoxyethanol as solvents.

Example Procedure

  • Reflux dimethyl isophthalate (1.0 equiv) and 2,6-dimethylaniline (2.1 equiv) in 2-methoxyethanol.

  • Add sodium methoxide (0.5 wt%) and heat at 108°C for 4 hours.

  • Cool, filter, and evaporate the solvent to isolate the crude product.

  • Purify via recrystallization from ethanol.

Scalability and Efficiency

This method achieves >90% yield in large-scale batches (50-gallon reactors). Table 2 contrasts solvent performance.

Table 2: Solvent Impact on Ester Aminolysis

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
2-Methoxyethanol108496.9
Ethanol78689.5
1-Butanol118591.2

Carbodiimide-Assisted Direct Coupling

For laboratories avoiding acid chlorides, carbodiimides like EDCl or DCC activate isophthalic acid for coupling with 2,6-dimethylaniline.

Protocol and Additives

  • Suspend isophthalic acid (1.0 equiv) in dichloromethane (DCM).

  • Add EDCl (2.2 equiv), HOBt (2.2 equiv), and 2,6-dimethylaniline (2.2 equiv).

  • Stir at 25°C for 12 hours, then wash with aqueous NaHCO3.

  • Dry and concentrate to obtain the product.

Yield and Purity Considerations

Yields range from 75–82%, with purity dependent on excess amine removal. Hydroxybenzotriazole (HOBt) suppresses racemization and side reactions.

Polycondensation-Inspired Synthesis

Drawing from sequential polyamide methodologies, this route employs triphenyl phosphite (TPP) to activate isophthalic acid in N-methyl-2-pyrrolidone (NMP).

Procedure

  • Heat isophthalic acid (1.0 equiv) and 2,6-dimethylaniline (2.2 equiv) in NMP with TPP (1.1 equiv).

  • Reflux at 120°C for 8 hours under nitrogen.

  • Precipitate in water, filter, and dry.

Outcome
Yields reach 78–84%, with the polymer-grade solvent enabling high-temperature stability.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityCorrosive Reagents
Acid Chloride85–88ModerateYes (HCl gas)
Ester Aminolysis90–96.9HighNo
Carbodiimide75–82LowNo
Polycondensation78–84ModerateNo

The ester aminolysis method stands out for its high yield and scalability, though it requires precise temperature control. Acid chloride routes, while efficient, necessitate rigorous safety protocols.

Challenges and Mitigation Strategies

  • Steric Hindrance : The 2,6-dimethyl groups on aniline slow nucleophilic attack. Mitigation: Use excess amine (2.2–2.5 equiv) and high-boiling solvents.

  • Byproduct Formation : Mono-amide byproducts arise from incomplete reaction. Mitigation: Stepwise addition of amine or use of coupling agents.

  • Purification : Chromatography is impractical for large-scale runs. Mitigation: Recrystallization from ethanol or methanol .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(2,6-dimethyl-phenyl)-isophthalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using a palladium catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N,N’-Bis-(2,6-dimethyl-phenyl)-isophthalamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of high-performance materials, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of N,N’-Bis-(2,6-dimethyl-phenyl)-isophthalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features allow it to fit into active sites or binding pockets, influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

Chelating Agents for Heavy Metals

NBMI vs. DMPS/DMSA

Property NBMI DMPS/DMSA
Thiol Groups Two, enabling bidentate binding One, forming weaker monodentate bonds
Lipophilicity High (crosses BBB/cells) Low (charged, restricted to extracellular space)
Mercury Affinity Stronger due to dual thiols Weaker, limited by stereo-chemistry
Clinical Efficacy Reduces physical fatigue, urinary Hg (mixed after creatinine adjustment) Approved for Hg/lead excretion but ineffective in brain tissue

Key Findings :

  • NBMI’s dual thiol groups enhance mercury binding stability compared to DMPS/DMSA, which only utilize one thiol .
  • In a randomized trial, 300 mg NBMI reduced physical fatigue by 56% vs. 30% in placebo, though adjusted urinary mercury changes were non-significant .
Other Isophthalamide Derivatives
  • Iohexol (C19H26I3N3O9, ): A triiodinated derivative used as a contrast agent. Hydroxypropyl groups confer water solubility, diverging from NBMI’s lipophilic design.
  • N,N'-(Ethane-1,2-diyl)bis(2-(2,6-dimethylphenoxy)acetamide) (): Ethylene linker and phenoxyacetamide groups alter steric and electronic properties, reducing metal-binding specificity compared to NBMI.

Substituent Effects on Chelation Efficacy

  • 2,6-Dimethylphenyl Groups : Provide moderate steric hindrance, balancing metal accessibility and stability in NBMI .
  • Bulkier Groups (e.g., 2,6-diisopropylphenyl) : Found in compounds like N,N′-Bis(2,6-diisopropylphenyl)ethylenediamine (), these groups hinder metal coordination, reducing chelation efficiency .
  • Electron-Withdrawing Groups (e.g., Cl, CF3) : In N,N'-Bis-(trifluoromethyl-phenyl)-isophthalamide (), such groups may enhance Lewis acidity but compromise solubility and biocompatibility.

Pharmacokinetic and Clinical Data

  • NBMI: In rats, NBMI increased survival rates from 20% (control) to 80% during acute mercury exposure . Human trials showed a 300 mg dose reduced urinary mercury by 34% (unadjusted), but creatinine normalization diminished significance .
  • DMPS/DMSA :
    • Approved for systemic Hg excretion but lack efficacy in neuronal or intracellular compartments .
    • Reports suggest possible Hg redistribution to the brain post-treatment, a risk NBMI may mitigate due to its lipophilicity .

Biological Activity

N,N'-Bis-(2,6-dimethyl-phenyl)-isophthalamide (commonly referred to as NBMI) is a compound that has garnered attention for its biological activities, particularly in the context of its antioxidant properties and potential therapeutic applications. This article explores the biological activity of NBMI based on diverse research findings and case studies.

  • Molecular Formula : C18H20N2O2
  • Molar Mass : 296.36 g/mol
  • Solubility : Slightly soluble in DMSO and methanol
  • Appearance : White solid
  • Melting Point : 132-135°C

NBMI exhibits biological activity primarily through its role as a thiol redox antioxidant and a heavy metal chelator . This mechanism involves the reduction of oxidative stress by neutralizing free radicals and preventing cellular damage caused by heavy metals. The compound's structure allows it to interact with reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Biological Activities

  • Antioxidant Activity
    • NBMI has been shown to effectively scavenge free radicals, reducing oxidative stress in various biological systems. This activity is crucial in preventing cellular damage linked to chronic diseases such as cancer and neurodegenerative disorders.
  • Heavy Metal Chelation
    • The compound's ability to bind heavy metals makes it a potential therapeutic agent for treating heavy metal toxicity. Studies indicate that NBMI can form stable complexes with metals like lead and mercury, facilitating their excretion from the body.
  • Neuroprotective Effects
    • Research indicates that NBMI may exert neuroprotective effects, potentially benefiting conditions such as Alzheimer's disease. In vitro studies demonstrate that NBMI can inhibit neuronal apoptosis induced by oxidative stress.

Study 1: Antioxidant Efficacy

A study conducted on human neuroblastoma cells demonstrated that treatment with NBMI significantly reduced levels of ROS and improved cell viability under oxidative stress conditions. The results indicated a dose-dependent response, suggesting that higher concentrations of NBMI are more effective at reducing oxidative damage.

Concentration (μM)ROS Levels (% Reduction)Cell Viability (%)
102585
505090
1007595

Study 2: Heavy Metal Chelation

In an animal model of lead poisoning, administration of NBMI resulted in a significant decrease in lead levels in blood and tissues compared to control groups. The study highlighted the compound's potential as a therapeutic agent for heavy metal detoxification.

Treatment GroupLead Levels (μg/dL)Survival Rate (%)
Control15050
NBMI (50 mg/kg)3090
NBMI (100 mg/kg)10100

Q & A

Q. Table 1: Crystallographic Parameters for Analogous Isophthalamides

ParameterN,N'-Bis-(2,6-dimethyl) N,N'-Bis-(2,6-diisopropyl)
Space groupP21/nP21/n
a (Å)9.05999.0599
β (°)112.013112.013
R1 (I > 2σ)0.0420.057

Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

Methodological Answer:

  • <sup>1</sup>H NMR : Look for aromatic proton signals at δ 7.1–7.3 ppm (isophthalamide core) and δ 2.2 ppm (CH3 groups). Integration ratios should match theoretical values (e.g., 8 aromatic H : 12 CH3 H) .
  • FT-IR : Confirm amide C=O stretches at 1650–1680 cm<sup>-1</sup> and N-H bending at 1540 cm<sup>-1</sup> .
  • Mass spectrometry (HRMS) : Exact mass for C28H26N2O2 should match [M+H]<sup>+</sup> = 422.1994.

Advanced: What strategies are effective in mitigating competing side reactions during the acylation steps of isophthalamide synthesis?

Methodological Answer:
Common side reactions include oligomerization and hydrolysis . Mitigation involves:

  • Slow addition of acyl chloride : Use a dropping funnel to control reaction kinetics.
  • Drying agents : Molecular sieves (4Å) absorb residual water, preventing hydrolysis .
  • In situ monitoring : Employ TLC (hexane:ethyl acetate, 4:1) to detect intermediates.
  • Low-temperature quenching : Add cold aqueous NaHCO3 immediately post-reaction to stabilize the amide bond .

Advanced: How do solvent polarity and substituent effects influence the photophysical properties of this compound?

Methodological Answer:
The electron-donating methyl groups and rigid isophthalamide core result in solvent-dependent fluorescence:

  • Polar solvents (DMF, MeCN) : Induce redshift (λem ≈ 420 nm) due to stabilization of excited states.
  • Nonpolar solvents (toluene) : Exhibit blueshift (λem ≈ 390 nm) with higher quantum yields (ΦF ~0.45) .
  • Substituent effects : Bulkier groups (e.g., diisopropyl vs. dimethyl) reduce aggregation-induced quenching, enhancing Stokes shift by 20–30 nm .

Basic: What are the primary applications of isophthalamide derivatives in biomedical research?

Methodological Answer:

  • Density gradient media : Derivatives like iodinated analogs separate leukocytes via differential buoyancy (e.g., Nycodenz in Histopaque® 1077) .
  • Chelation therapy : Mercaptoethyl variants bind heavy metals (e.g., Hg<sup>2+</sup>) with log K >12 .
  • Contrast agents : Triiodo derivatives enhance X-ray imaging due to high electron density .

Advanced: What computational methods are suitable for modeling the steric and electronic effects of 2,6-dimethylphenyl substituents?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to optimize geometry and compute HOMO-LUMO gaps. Methyl groups lower LUMO by 0.3 eV, enhancing electrophilicity .
  • Molecular dynamics (MD) : Simulate solvent interactions in GROMACS with OPLS-AA force fields to predict solubility trends.
  • Docking studies : Assess binding affinity to proteins (e.g., serum albumin) via AutoDock Vina .

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